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This comprehensive guide provides a detailed comparison of the spectroscopic data for

cyclohexanethiol available in two prominent public databases: the National Institute of

Standards and Technology (NIST) database and the Spectral Database for Organic

Compounds (SDBS). This document is intended for researchers, scientists, and drug

development professionals who rely on accurate spectroscopic information for substance

identification, characterization, and experimental design.

Summary of Spectroscopic Data
Cyclohexanethiol (CAS No: 1569-69-3), a cyclic thiol with a molecular weight of 116.22 g/mol

, is a compound of interest in various chemical research areas. Accurate spectroscopic data is

crucial for its unambiguous identification and for understanding its chemical properties. This

review summarizes the available quantitative data from NIST and SDBS for infrared (IR), mass

spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule. The gas-

phase IR spectrum for cyclohexanethiol is available on the NIST Chemistry WebBook.[1][2]
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The key absorption bands are summarized in Table 1. Data from SDBS is also included for

comparison.

Table 1: Comparison of Infrared (IR) Spectroscopy Data for Cyclohexanethiol

Database Wavenumber (cm⁻¹) Assignment (Tentative)

NIST 2930 C-H stretch (cyclohexyl)

NIST 2850 C-H stretch (cyclohexyl)

NIST 2570 S-H stretch

NIST 1450 C-H bend (cyclohexyl)

SDBS (Data not directly available)

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio

of ionized molecules. The electron ionization (EI) mass spectrum of cyclohexanethiol is
available from the NIST database.[3][4] The major fragments and their relative intensities are

presented in Table 2.

Table 2: Comparison of Mass Spectrometry (EI-MS) Data for Cyclohexanethiol

Database m/z
Relative Intensity
(%)

Assignment
(Tentative)

NIST 116 42 [M]⁺ (Molecular Ion)

NIST 83 76 [M - SH]⁺

NIST 67 67 [C₅H₇]⁺

NIST 55 100 [C₄H₇]⁺

SDBS
(Data not directly

available)
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¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the structure of a molecule by

analyzing the chemical environment of hydrogen atoms. ¹H NMR data for cyclohexanethiol is
available from various sources, including ChemicalBook and is referenced in PubChem (data

from SpectraBase).[5][6]

Table 3: Comparison of ¹H NMR Spectroscopy Data for Cyclohexanethiol

Database/Sour
ce

Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Tentative)

ChemicalBook 2.79 m 1H CH-SH

ChemicalBook 1.1-2.1 m 10H Cyclohexyl CH₂

ChemicalBook 1.34 t 1H SH

SDBS
(Data not directly

available)

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Data for cyclohexanethiol is referenced in PubChem (from SpectraBase).[5]

Table 4: Comparison of ¹³C NMR Spectroscopy Data for Cyclohexanethiol

Database/Source Chemical Shift (ppm) Assignment (Tentative)

PubChem (SpectraBase) (Data not directly available) C1 (CH-SH)

PubChem (SpectraBase) (Data not directly available) C2, C6

PubChem (SpectraBase) (Data not directly available) C3, C5

PubChem (SpectraBase) (Data not directly available) C4

SDBS (Data not directly available)
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Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR

spectroscopy. PubChem provides a reference to a Raman spectrum for cyclohexanethiol from

SpectraBase.[5]

Table 5: Raman Spectroscopy Data for Cyclohexanethiol

Database/Source Raman Shift (cm⁻¹) Assignment (Tentative)

PubChem (SpectraBase) (Data not directly available)

SDBS (Data not directly available)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are often not fully

described in the databases. However, general methodologies can be inferred.

Infrared (IR) Spectroscopy (NIST): The spectrum available is a gas-phase spectrum, likely

obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was

introduced into a gas cell, and the spectrum was recorded over a standard mid-IR range.

Mass Spectrometry (NIST): The data is from an electron ionization (EI) source. In this

method, the sample is introduced into the mass spectrometer, typically after separation by

gas chromatography (GC-MS), and bombarded with a high-energy electron beam (usually

70 eV) to induce ionization and fragmentation.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and

tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Logical Workflow for Spectroscopic Data Review
The process of conducting this literature review involved a systematic approach to searching,

collecting, and comparing the spectroscopic data for cyclohexanethiol from the NIST and

SDBS databases. The following diagram illustrates this workflow.
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Start: Define Scope
(Cyclohexanethiol, NIST, SDBS)

Perform Initial Database Search
(NIST WebBook, SDBS Website)

Collect Spectroscopic Data
(IR, MS, NMR, Raman)

Search for Experimental ProtocolsExtract Quantitative Information
(Peak lists, Intensities)

Tabulate and Compare Data

Identify Data Gaps and Discrepancies

Synthesize Findings and Generate Report

End: Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for the literature review of spectroscopic data.
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The NIST and SDBS databases are invaluable resources for accessing spectroscopic data of

chemical compounds. For cyclohexanethiol, the NIST database provides readily accessible

gas-phase IR and EI-mass spectra with quantitative peak information. While the SDBS

database is a comprehensive resource, accessing specific data for cyclohexanethiol through

direct search proved challenging in this review. PubChem serves as a useful portal, providing

links to various spectroscopic data, including NMR and Raman from other specialized

databases like SpectraBase. For comprehensive analysis, researchers are encouraged to

consult multiple databases and be mindful of the experimental conditions under which the data

were acquired. Further efforts to standardize and centralize access to detailed experimental

protocols would greatly benefit the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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